REACTION_CXSMILES
|
Cl.Cl.C[O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[BrH:17]>>[BrH:17].[BrH:17].[OH:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:9][CH:10]=1 |f:0.1.2,4.5.6|
|
Name
|
1-(4-Hydroxyphenyl)piperezine dihydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(4-methoxyphenyl)piperazine dihydrochloride
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.COC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is redissolved in acetonitrile (300 cc)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc)
|
Reaction Time |
15 h |
Name
|
4-(4-Hydroxyphenyl)piperazine dihydrobromide
|
Type
|
product
|
Smiles
|
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |